molecular formula C8H6N2O2S B1288042 2-Amino-1,3-benzothiazole-5-carboxylic Acid CAS No. 101084-95-1

2-Amino-1,3-benzothiazole-5-carboxylic Acid

Cat. No. B1288042
CAS RN: 101084-95-1
M. Wt: 194.21 g/mol
InChI Key: RPSPJTVLMPMYKL-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-5-carboxylic Acid is a compound with the molecular formula C8H6N2O2S . It is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .


Synthesis Analysis

The synthesis of benzothiazoles, including 2-Amino-1,3-benzothiazole-5-carboxylic Acid, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-benzothiazole-5-carboxylic Acid is represented by the InChI code 1S/C8H6N2O2S/c9-8-10-5-3-4 (7 (11)12)1-2-6 (5)13-8/h1-3H, (H2,9,10) (H,11,12) and the corresponding InChI key is RPSPJTVLMPMYKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,3-benzothiazole-5-carboxylic Acid include a molecular weight of 194.21 . It is a solid at room temperature . Detailed information about its boiling point, melting point, flash point, and density was not found in the search results.

Scientific Research Applications

Materials Science and Coordination Chemistry

Organic Synthesis and Heterocyclic Chemistry

Safety and Hazards

Safety information for 2-Amino-1,3-benzothiazole-5-carboxylic Acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

Relevant papers on 2-Amino-1,3-benzothiazole-5-carboxylic Acid can be found at the following links .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are various enzymes and receptors. The compound has been found to inhibit several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways and cellular processes.

Mode of Action

2-Amino-1,3-benzothiazole-5-carboxylic Acid interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of these enzymes by 2-Amino-1,3-benzothiazole-5-carboxylic Acid affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other enzymes disrupts the synthesis of various metabolites and signaling molecules .

Result of Action

The molecular and cellular effects of the action of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are primarily due to the inhibition of the target enzymes. This leads to disruptions in the normal cellular processes controlled by these enzymes, potentially resulting in the death of the cells or the inhibition of their growth .

properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPJTVLMPMYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594246
Record name 2-Amino-1,3-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101084-95-1
Record name 2-Amino-1,3-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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